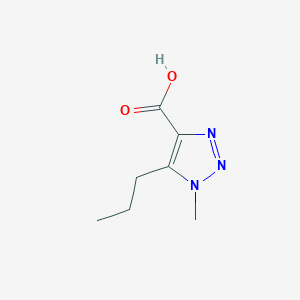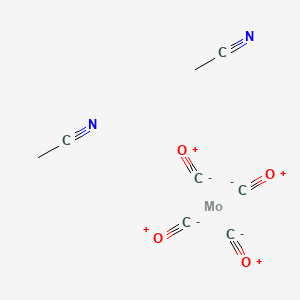![molecular formula C9H13N2NaO12P2 B12307131 Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is a complex organic compound with significant importance in various scientific fields. This compound is also known as Uridine-5’-diphosphate sodium salt and is a nucleotide derivative. It plays a crucial role in biochemical processes, particularly in the synthesis of glycogen and the metabolism of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves multiple steps. The primary synthetic route includes the phosphorylation of uridine, a nucleoside, to form uridine monophosphate, which is further phosphorylated to produce uridine diphosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is carried out through enzymatic synthesis, where enzymes like nucleoside diphosphate kinases catalyze the phosphorylation reactions. This method is preferred due to its high specificity and efficiency. The process involves the use of microbial fermentation to produce the necessary enzymes, followed by the extraction and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine triphosphate.
Reduction: It can be reduced to form uridine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include uridine triphosphate, uridine monophosphate, and various substituted uridine derivatives .
Scientific Research Applications
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: It plays a crucial role in the study of carbohydrate metabolism and glycogen synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of bioactive compounds and as a biochemical reagent.
Mechanism of Action
The mechanism of action of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves its role as a substrate in enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of glycogen and other biochemical processes. The molecular targets include enzymes like glycogen synthase and nucleoside diphosphate kinases, which facilitate the transfer of phosphate groups .
Comparison with Similar Compounds
Similar Compounds
Uridine monophosphate: A precursor in the synthesis of uridine diphosphate.
Uridine triphosphate: A product formed from the oxidation of uridine diphosphate.
Cytidine diphosphate: Another nucleotide derivative with similar biochemical functions.
Uniqueness
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is unique due to its specific role in carbohydrate metabolism and its use as a biochemical reagent in various scientific fields. Its ability to act as a phosphate donor in enzymatic reactions sets it apart from other nucleotide derivatives .
Properties
Molecular Formula |
C9H13N2NaO12P2 |
|---|---|
Molecular Weight |
426.14 g/mol |
IUPAC Name |
sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1 |
InChI Key |
OCSYTSDILWGALR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[1-(4-methylphenyl)ethylamino]methyl]furan-2-yl]benzamide](/img/structure/B12307048.png)

![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)


![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)

![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)
![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)


![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)
